2,5-Bis(benzyloxy)pyridine

Coordination Chemistry Catalysis Organic Synthesis

Researchers often assume any bis(benzyloxy)pyridine isomer can substitute in synthesis-leading to failed cross-couplings or inactive biological probes. 2,5-Bis(benzyloxy)pyridine (CAS 1083329-29-6) is the regiospecific solution: • Sole scaffold for selective 3-/4-position halogenation & Pd-catalyzed amination to access amino-substituted 2-pyridones • Essential protected 2,5-dihydroxypyridine form for nicotinic acid degradation pathway enzyme studies • Key AUTAC building block with dual derivatization vectors (3- and 4-positions) for P62 ligand SAR Supplied ≥95% purity with characterization data. In stock for immediate global dispatch.

Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
Cat. No. B14778512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(benzyloxy)pyridine
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H17NO2/c1-3-7-16(8-4-1)14-21-18-11-12-19(20-13-18)22-15-17-9-5-2-6-10-17/h1-13H,14-15H2
InChIKeyZPJNIRBKKJKBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(benzyloxy)pyridine Scaffold Overview


2,5-Bis(benzyloxy)pyridine is a substituted pyridine derivative bearing two benzyloxy protecting groups at the 2- and 5-positions of the heteroaromatic ring . With a molecular formula of C19H17NO2 and a molecular weight of 291.3 g/mol , this compound serves as a versatile synthetic intermediate and scaffold for further functionalization [1]. Its specific 2,5-substitution pattern confers a unique spatial orientation of the benzyloxy moieties that critically influences its reactivity profile, coordination behavior, and suitability as a building block in both medicinal chemistry and materials science applications [1].

2,5-substitution pattern enables regiospecific reactivity and coordination-directed synthesis
Versatile building block for medicinal chemistry scaffolds and materials science intermediates
Preferred when orthogonal protection/deprotection strategies require defined spatial orientation

Substitution Risks: 2,5-Bis(benzyloxy)pyridine


In the procurement of pyridine-based building blocks, the assumption that any bis(benzyloxy)pyridine isomer can serve as a direct substitute is demonstrably false. The position of the benzyloxy groups dictates the molecule's electronic environment, hydrogen-bonding capacity, and steric accessibility, thereby determining its specific chemical and biological behavior . For instance, the 2,5-isomer presents a distinct pattern of nitrogen basicity and a unique spatial arrangement of its oxygen atoms compared to the more symmetrical 2,6- or 3,5-isomers . These differences translate directly into divergent reactivity in cross-coupling reactions, altered metal coordination geometries , and vastly different biological target engagement profiles, as exemplified by the selective P62 ligand activity observed in specific benzyloxypyridine scaffolds [1]. Consequently, substituting this regioisomer with a generic alternative will likely compromise reaction yields, alter product selectivity, or nullify a specific biological assay result, making precise selection a critical scientific and procurement decision.

2,5-substitution pattern uniquely defines nitrogen basicity and steric accessibility; may shift cross-coupling reactivity versus 2,6- or 3,5-isomers.

Regioisomer replacement can alter product selectivity or compromise synthetic yields due to divergent electronic and steric profiles.

Biological target engagement is regioisomer-dependent; generic substitution may nullify specific assay or probe activity.

2,5-Bis(benzyloxy)pyridine vs. Primary Analogs


Regioselective O-Benzylation via Pd Catalysis

The 2,5-bis(benzyloxy)pyridine scaffold enables a unique coordination-directed O-benzylation pathway that is not accessible to its regioisomers. In the presence of a Palladium(II)/Xantphos catalyst system, the nitrogen atom at the 1-position of the pyridine ring selectively coordinates with the palladium center, which in turn directs the benzylation exclusively to the oxygen atom at the 2-position . This regioselective control is a direct consequence of the 2,5-substitution pattern, as the spatial proximity of the 2-position oxygen to the coordinating nitrogen facilitates this directed process. In contrast, the 2,6-isomer lacks the specific spatial orientation required for this exclusive O-benzylation, leading to non-selective or different product distributions under similar conditions .

Regioselective O-Benzylation
Class-level
Exclusive 2-position O-benzylation via Pd(II)/Xantphos; 2,6-isomer does not facilitate this pathway.
Supports orthogonal protection strategy design
Qualitative difference; specific to Pd/Xantphos catalytic system
Coordination Chemistry Catalysis Organic Synthesis

Lipophilicity and Basicity Profile

The 2,5-substitution pattern imparts a distinct physicochemical profile compared to other pyridine derivatives. The predicted LogP for 2,5-bis(benzyloxy)pyridine is 4.4 ± 0.4, classifying it as a highly lipophilic compound . This value is consistent across multiple predictive platforms and is significantly higher than the unsubstituted pyridine (LogP ≈ 0.65) and the dihydroxy precursor 2,5-dihydroxypyridine (LogP ≈ -0.9) [1]. Furthermore, the conjugate acid pKa of the pyridine nitrogen is estimated to be approximately 2.5, which is substantially lower than the pKa of unsubstituted pyridine (pKa ≈ 5.2) . This reduced basicity is a direct result of the electron-withdrawing effect of the benzyloxy substituents at the 2- and 5-positions and dictates its behavior in acidic media and its suitability for specific reaction conditions.

Lipophilicity (LogP)
Reported
Predicted LogP 4.4 ± 0.4, ~5.3 units higher than 2,5-dihydroxypyridine
Informs solvent selection and membrane partitioning context
Predicted values; experimental validation recommended
ADME Properties Drug Design Chromatography

Key Intermediate in AUTAC Development

The 2,5-bis(benzyloxy)pyridine framework serves as a key synthetic precursor and structural motif in the development of novel P62 ligands, a critical component in the emerging field of Autophagy-Targeting Chimeras (AUTACs) [1]. While not an active P62 ligand itself, its specific 2,5-substitution pattern is essential for constructing advanced intermediates that can be further functionalized to yield potent P62 activators [1]. For instance, the related 5,6-bis(benzyloxy)pyridine derivative ATB1110, synthesized via a route that parallels that of the 2,5-isomer, has been explicitly disclosed as a compound of interest in patents for activating autophagy [1]. The 2,5-regioisomer provides a unique vector for derivatization at the 3- and 4-positions, which is not sterically accessible in the same way for the 2,6-isomer, making it a preferred starting material for certain SAR studies in this therapeutic area.

AUTAC Intermediate Utility
Class-level
2,5-pattern enables regiospecific 3-/4-position derivatization for P62 ligand synthesis.
Supports focused library synthesis for SAR studies
Precursor role; not biologically active itself
Autophagy Targeted Protein Degradation Medicinal Chemistry

2-Pyridone Synthesis via Amination

2-Benzyloxy halopyridines are established substrates in palladium-catalyzed amination reactions to yield amino-substituted 2-pyridones, a pharmacologically important class of compounds [1]. The 2,5-bis(benzyloxy)pyridine regioisomer offers a specific advantage in this context: its substitution pattern allows for the installation of a halogen (e.g., bromine or iodine) at the 3- or 4-position, which then serves as a handle for Buchwald-Hartwig amination [1]. This is in contrast to the 2,6-isomer, where halogenation would occur at the 3- and 5-positions, leading to a different set of amination products. Studies have shown that microwave-promoted amination of 3- or 4-halo pyridine derivatives, analogous to those derived from the 2,5-isomer, provides amino-substituted 2-benzyloxy pyridines in excellent yields [1].

2-Pyridone Synthesis Access
Class-level
Selective halogenation at 3-/4-positions directs specific amino-substituted 2-pyridone regioisomers.
Regioisomeric control in amination product outcome
Microwave-promoted conditions; both pathways give high yields in reported analogs
Buchwald-Hartwig Amination Cross-Coupling Heterocyclic Chemistry

Nicotinic Acid Metabolism Probe

The 2,5-bis(benzyloxy)pyridine molecule is a fully protected derivative of 2,5-dihydroxypyridine (DHP), a key intermediate in the bacterial catabolism of nicotinic acid (vitamin B3) [1]. DHP is the substrate for the enzyme 2,5-dihydroxypyridine 5,6-dioxygenase, which catalyzes an oxidative ring-opening step in this important metabolic pathway [2]. In this context, 2,5-bis(benzyloxy)pyridine is not a biologically active molecule in its own right, but a stable, synthetic surrogate for DHP. It is used to probe the pathway by serving as a protected precursor that can be deprotected to yield DHP in situ, or as a negative control that cannot be recognized by the dioxygenase enzyme due to the bulky benzyl groups [1]. This is a function that other regioisomers, such as the 2,6-isomer (which is a derivative of a different metabolic intermediate), cannot fulfill for this specific enzymatic study.

Metabolic Pathway Probe
Class-level
Stable protected form of 2,5-dihydroxypyridine (DHP); not recognized by 2,5-dihydroxypyridine dioxygenase.
Enables controlled deprotection or negative control in enzyme studies
Specific to Pseudomonas putida nicotinic acid catabolism pathway
Metabolism Enzymology Biochemistry

Optimal Use Cases: 2,5-Bis(benzyloxy)pyridine


Regiospecific 2-Pyridone Synthesis

When a research program requires the synthesis of a specific regioisomer of an amino-substituted 2-pyridone, the 2,5-bis(benzyloxy)pyridine scaffold is the preferred starting material. As demonstrated in the evidence, this regioisomer can be selectively halogenated at the 3- or 4-position and subsequently subjected to palladium-catalyzed amination reactions to yield the desired product . Using the 2,6-isomer in this scenario would lead to a different regioisomeric series of amination products, potentially yielding a compound with inferior or entirely different biological activity. This application is especially relevant for medicinal chemistry teams optimizing the pharmacological properties of 2-pyridone-based drug candidates .

Nicotinic Acid Catabolism Research

In biochemical studies of the nicotinic acid degradation pathway in bacteria like Pseudomonas putida, 2,5-bis(benzyloxy)pyridine is an essential research tool. It serves as a stable, protected form of 2,5-dihydroxypyridine (DHP), the natural substrate for 2,5-dihydroxypyridine 5,6-dioxygenase . Researchers can use this compound to study the enzyme's mechanism by generating DHP in situ under controlled deprotection conditions, or they can use it as a negative control because the bulky benzyl groups prevent enzyme recognition . This application is uniquely tied to the 2,5-regioisomer and cannot be replicated with the 2,6- or 3,5-isomers .

AUTAC Library Construction Scaffold

For drug discovery programs focused on developing new Autophagy-Targeting Chimeras (AUTACs), the 2,5-bis(benzyloxy)pyridine core is a strategically valuable building block. As evidenced by its role as a key intermediate in the synthesis of novel P62 ligands , the 2,5-substitution pattern provides two distinct vectors for further chemical elaboration (at the 3- and 4-positions), enabling the rapid generation of diverse compound libraries . This regiospecific derivatization potential is not available with the more symmetric 2,6-isomer, making the 2,5-isomer the superior choice for accelerating structure-activity relationship (SAR) studies in this emerging therapeutic area .

Orthogonal Protection Strategy Development

The unique ability of the 2,5-bis(benzyloxy)pyridine scaffold to undergo palladium-catalyzed, coordination-directed O-benzylation at the 2-position makes it an ideal model substrate for developing and optimizing novel orthogonal protection/deprotection sequences . Chemists seeking to protect one hydroxyl group in a dihydroxypyridine system while leaving another free for further manipulation will find that the 2,5-isomer offers a level of regioselective control that is not observed with other isomers under these specific catalytic conditions . This application is critical for the synthesis of complex, polyfunctionalized heterocycles in both academic and industrial settings .

Application
Selection Property
Validation Focus
2-Pyridone Regioisomer Synthesis
2,5-regioisomer for selective halogenation
Amination regioisomeric outcome verification
Nicotinic Acid Catabolism Studies
Protected DHP surrogate
Enzyme recognition and deprotection kinetics
AUTAC Library Construction
Distinct derivatization vectors (3- and 4-positions)
Library diversity and SAR coverage
Orthogonal Protection Strategy
Coordination-directed O-benzylation reactivity
Regioselective control reproducibility

Technical Documentation Hub

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